c-met-IN-1 -

c-met-IN-1

Catalog Number: EVT-12559536
CAS Number:
Molecular Formula: C35H37FN6O5
Molecular Weight: 640.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The c-Met receptor is encoded by the MET gene located on chromosome 7. It is classified within the receptor tyrosine kinase family, which includes other important receptors involved in cell signaling and cancer progression. The primary source of research on c-Met and its inhibitors comes from studies focused on cancer biology and drug development, particularly those examining the structural biology of the c-Met receptor and its interactions with various ligands and inhibitors .

Synthesis Analysis

Methods

The synthesis of c-Met-IN-1 involves several key steps that typically include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to create the compound from simpler chemical precursors.
  • Purification: Employing methods such as chromatography to isolate and purify the synthesized compound to ensure its stability and efficacy.
  • Characterization: Analyzing the compound using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis process requires precise control over reaction conditions, including temperature, solvent choice, and reaction time. Advanced techniques such as solid-phase synthesis may also be employed to enhance yield and purity .

Molecular Structure Analysis

Structure

c-Met-IN-1 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the c-Met receptor. The structural elements typically include:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Functional Groups: Such as amines or carboxylic acids that may participate in hydrogen bonding or ionic interactions.

Data

The molecular weight of c-Met-IN-1 is generally around 300-500 Da, depending on specific modifications made during synthesis. The compound's three-dimensional conformation can be determined using X-ray crystallography or computational modeling techniques .

Chemical Reactions Analysis

Reactions

c-Met-IN-1 primarily acts through competitive inhibition of the c-Met receptor by binding to its active site. This interaction prevents hepatocyte growth factor from activating the receptor, thereby blocking downstream signaling pathways associated with cell proliferation and survival.

Technical Details

The binding affinity of c-Met-IN-1 for the c-Met receptor can be assessed using techniques like surface plasmon resonance or enzyme-linked immunosorbent assay. These methods provide quantitative data on how effectively the compound inhibits receptor activation .

Mechanism of Action

Process

The mechanism through which c-Met-IN-1 exerts its effects involves:

  1. Binding: The compound binds to the extracellular domain of the c-Met receptor.
  2. Inhibition: This binding prevents the conformational changes necessary for receptor dimerization and activation upon ligand binding.
  3. Signal Disruption: As a result, downstream signaling pathways (e.g., PI3K/AKT, Ras/MAPK) are inhibited, leading to reduced cell proliferation and survival in cancer cells.

Data

Studies have shown that compounds targeting the c-Met pathway can lead to decreased tumor growth in preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in common organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to functional groups present in its structure.

Relevant analyses include stability studies under various conditions and solubility tests in different solvents .

Applications

c-Met-IN-1 is primarily used in scientific research focused on cancer therapeutics. Its applications include:

  • Cancer Treatment: As a potential therapeutic agent for cancers with aberrant c-Met signaling.
  • Diagnostic Imaging: Development of imaging agents that target c-Met-expressing tumors for better visualization during diagnostic procedures.
  • Research Tool: Utilized in studies investigating the role of c-Met in tumor biology and signaling pathways .
Introduction to c-MET as an Oncological Target

c-MET Receptor Tyrosine Kinase in Embryogenesis and Tissue Homeostasis

c-MET is synthesized as a single-chain precursor proteolytically cleaved into a disulfide-linked α/β heterodimer, featuring multiple functional domains:

  • SEMA domain: Primary hepatocyte growth factor (HGF) binding site
  • PSI domain: Stabilizes HGF binding
  • IPT domains: Immunoglobulin-like plexin-transcription factor regions
  • Tyrosine kinase domain: Intracellular catalytic region flanked by juxtamembrane and carboxy-terminal sequences [1] [7]

HGF binding triggers c-MET homodimerization and autophosphorylation of tyrosine residues Y1234/Y1235 within the kinase domain, followed by phosphorylation of Y1349/Y1356 in the C-terminal docking site. This creates a multisubstrate docking platform that recruits adaptor proteins (GRB2, SHC, CRK/CRKL) and effectors (PI3K, PLCγ, SRC, STAT3), activating downstream signaling cascades [1] [6].

Table 1: Key c-MET Signaling Pathways in Development

Downstream PathwayEffector MoleculesBiological Functions
MAPK/ERKSOS→RAS→RAF→MEK→ERKCell proliferation, motility, cell cycle progression
PI3K/AKTPI3K→PDK1→AKT→mTORCell survival, angiogenesis, metabolic regulation
STATSTAT3→Transcriptional targetsCell transformation, inflammation
Cytoskeletal RemodelingPaxillin, FAK, PYK2Cell scattering, morphogenesis

Physiologically, HGF/c-MET signaling orchestrates:

  • Embryogenesis: Guides skeletal muscle progenitor cell migration; MET or Hgf knockout mice exhibit absent muscle groups and lethal placental defects [1]
  • Branching morphogenesis: Directs tubular formation in renal and pulmonary systems during organogenesis [6]
  • Wound healing: Mediates epithelial cell dissociation ("scattering"), motility, and matrix remodeling through interactions with cadherins and integrins [1] [7]

Pathological Implications of c-MET Dysregulation in Human Carcinogenesis

Aberrant c-MET activation transforms physiological processes into drivers of malignancy:

Table 2: c-MET Overexpression in Human Carcinomas

Tumor TypePrevalence of c-MET OverexpressionClinical Correlations
Non-small cell lung cancer (NSCLC)20–50% (IHC-positive)Advanced stage, poor survival, resistance to EGFR inhibitors
Hepatocellular carcinoma30–100% (vs. adjacent tissue)Tumor progression, vascular invasion
Gastric cancer50% of advanced casesLiver metastasis, HER2 co-expression linked to worse prognosis
Renal cell carcinoma32% (high protein)Higher nuclear grade, pT stage, reduced overall survival
Prostate cancer84% (primary), 100% (metastatic)High Gleason grade, biochemical recurrence
Bladder cancer46% (invasive tumors)Metastasis, reduced survival [5] [9] [10]

Mechanistically, dysregulated c-MET signaling promotes:

  • Tumor invasiveness: Activates matrix metalloproteinases and induces epithelial-mesenchymal transition (EMT) through Wnt/β-catenin and SRC pathways [6] [10]
  • Angiogenesis: Upregulates VEGF expression via PI3K/AKT/mTOR-HIF-1α axis, stimulating endothelial growth [2] [6]
  • Therapeutic resistance: Compensates for inhibited kinase pathways (e.g., EGFR in NSCLC) through amplification-induced bypass signaling [5] [8]
  • Immune evasion: Modulates PD-1 resistance pathways and interacts with tumor microenvironment components [10]

Mechanisms of c-MET Pathway Aberration: Mutation, Amplification, and Overexpression

Genetic and epigenetic alterations drive constitutive c-MET activation:

Mutations

  • Exon 14 skipping mutations: Occur in 3–4% of NSCLC adenocarcinomas and 20–30% of sarcomatoid carcinomas. These deletions or point mutations eliminate the juxtamembrane domain containing the CBL E3-ubiquitin ligase binding site (Y1003), impairing receptor degradation and prolonging downstream signaling [5] [8].
  • Kinase domain mutations: Somatic mutations (e.g., in renal papillary carcinomas) enhance catalytic activity through destabilization of autoinhibitory conformations [7] [10].

Amplification

  • De novo amplification: Focal gains of MET locus (chromosome 7) occur in 1–5% of NSCLCs. Amplification increases receptor density, enabling ligand-independent dimerization. Diagnostic thresholds vary:
  • Fluorescence in situ hybridization (FISH): MET/CEP7 ratio ≥2.0–5.0 or gene copy number (GCN) ≥5–10 [5] [8]
  • Secondary amplification: Emerges in 5–21% of EGFR-mutant NSCLCs after tyrosine kinase inhibitor (TKI) therapy as a resistance mechanism [8].

Overexpression

  • Transcriptional upregulation (e.g., via Ets, Pax3, AP2, or Tcf-4 transcription factors) or HGF autocrine loops cause ligand-dependent hyperactivation. Overexpression is quantified by immunohistochemistry (IHC):
  • IHC 3+: ≥50% tumor cells with strong staining (used in trials for antibody-drug conjugates) [3] [5]
  • H-score: Combines intensity and percentage (range 0–300) [8]

Table 3: Molecular Alterations in c-MET Pathway

Alteration TypeDetection MethodFrequencyFunctional Consequence
MET exon 14 skippingRNA/DNA sequencing2–4% NSCLCLoss of degradation domain, sustained signaling
MET amplification (de novo)FISH (MET/CEP7 ratio)1–5% NSCLCReceptor autodimerization, hyperactivation
MET protein overexpressionIHC (H-score)20–50% solid tumorsLigand-dependent oncogenic signaling
HGF overexpressionSerum/IHCVariable (e.g., 100% metastatic prostate cancer)Paracrine/autocrine pathway activation [1] [5] [8]

Rationale for Targeted Inhibition in Solid Tumor Malignancies

The oncogenic dependency ("addiction") of tumors with MET exon 14 mutations or high-level amplification provides a strong therapeutic rationale for inhibitors like c-met-IN-1 [5] [8]. This compound exemplifies the evolution toward selective c-MET inhibition:

Biochemical Properties

  • Potency: IC₅₀ of 1.1 nM against c-MET kinase domain, with high selectivity over unrelated kinases [4]
  • Cellular activity: Inhibits proliferation in c-MET-driven models:
  • IC₅₀ = 0.07 μM (A549 lung)
  • IC₅₀ = 0.08 μM (HT-29 colon)
  • IC₅₀ = 0.22 μM (MKN-45 gastric) [4]

Mechanisms of Action

  • ATP-competitive inhibition: Binds the active kinase conformation, preventing phosphorylation of Y1234/Y1235 [4] [8]
  • Downstream pathway blockade: Suppresses HGF-induced phosphorylation of MAPK, PI3K/AKT, and STAT3, disrupting proliferation/survival signals [6]
  • Cytoskeletal targeting: Inhibits HGF-stimulated phosphorylation of paxillin, FAK, and PYK2, impairing motility and invasion [7]

Table 4: Profile of c-met-IN-1

PropertyValueSignificance
Chemical structureC₃₅H₃₇FN₆O₅Heterocyclic small molecule
Molecular weight640.70 g/molFavorable for cellular uptake
CAS number2084836-84-8Unique chemical identifier
c-MET inhibition (IC₅₀)1.1 nMHigh potency against target
Antiproliferative activity (IC₅₀)0.07–0.22 μM (cell lines)Efficacy in c-MET-dependent tumors [4]

c-met-IN-1's design addresses limitations of earlier multi-kinase inhibitors (e.g., crizotinib, cabozantinib), which exhibit stronger activity against VEGFR or ALK than c-MET, reducing target specificity [3]. Selective inhibitors minimize off-target effects while maintaining potency against oncogenic MET variants, providing a tailored approach for tumors dependent on this pathway [8].

Properties

Product Name

c-met-IN-1

IUPAC Name

N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-1-(2-methoxyphenyl)imidazole-4-carboxamide

Molecular Formula

C35H37FN6O5

Molecular Weight

640.7 g/mol

InChI

InChI=1S/C35H37FN6O5/c1-40-14-16-41(17-15-40)13-6-18-46-34-21-27-25(20-33(34)45-3)30(11-12-37-27)47-31-10-9-24(19-26(31)36)39-35(43)28-22-42(23-38-28)29-7-4-5-8-32(29)44-2/h4-5,7-12,19-23H,6,13-18H2,1-3H3,(H,39,43)

InChI Key

SJSWLZFLXRBNSJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NC(=O)C5=CN(C=N5)C6=CC=CC=C6OC)F

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